- Thermal rearrangement of phenyl-substituted ketene ethylene acetals, Heterocycles, 2003, 60(7), 1673-1680
Cas no 956-89-8 (α,α-Diphenyl-γ-butyrolactone)
α,α-Diphenyl-γ-butyrolactone is a cyclic ester (lactone) featuring two phenyl groups at the α-position, imparting structural rigidity and aromatic character. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its lactone functionality enables ring-opening reactions, while the diphenyl substitution enhances stability and influences reactivity in nucleophilic or electrophilic transformations. The compound's crystalline nature facilitates purification and handling. Its well-defined structure makes it valuable for studying steric and electronic effects in reaction mechanisms. Applications include use as a precursor for chiral auxiliaries or as a scaffold in medicinal chemistry for bioactive molecule development.
α,α-Diphenyl-γ-butyrolactone structure
Product Name:α,α-Diphenyl-γ-butyrolactone
α,α-Diphenyl-γ-butyrolactone Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Diphenyldihydrofuran-2(3H)-one
- 4,5-Dihydro-3,3-diphenyl-2(3H)-furanone
- 4-Hydroxy-2,2-diphenylbutyric acid gamma-lactone
- 3,3-diphenyloxolan-2-one
- Dihydro-3,3-diphenyl-2(3H)-furanone
- ALPHA,ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE
- 4-Hydroxy-2,2-diphenylbutyric acid lactone
- Butyric acid, 4-hydroxy-2,2-diphenyl-, γ-lactone (7CI, 8CI)
- Dihydro-3,3-diphenyl-2(3H)-furanone (ACI)
- 2,2-Diphenylbutyrolactone
- 3,3-Diphenyltetrahydro-2-furanone
- α,α-Diphenyl-γ-butyrolactone
- MLS001359823
- 2(3H)-Furanone, dihydro-3,3-diphenyl-
- EINECS 213-480-3
- AKOS016009712
- CHEMBL1892419
- 3,3-di(cyclohexa-2,4-dien-1-yl)furan-2-one
- DTXSID00241895
- NCGC00247300-01
- NS00040457
- 1,1-Diphenyl-3-butyrolactone
- SMR001224388
- alpha , alpha -Diphenyl- gamma -butyrolactone
- 956-89-8
- G70370
- alpha,alpha-Diphenyl-?-butyrolactone
- SCHEMBL577105
- HMS3021L04
- DB-057599
- .alpha.,.alpha.-Diphenyl-.gamma.-butyrolactone
- 78A3PV5G74
-
- MDL: MFCD00005393
- Inchi: 1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
- InChI Key: IRQJWIUKHLVISG-UHFFFAOYSA-N
- SMILES: O=C1C(C2C=CC=CC=2)(C2C=CC=CC=2)CCO1
- BRN: 197879
Computed Properties
- Exact Mass: 238.09900
- Monoisotopic Mass: 238.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Crystalline compound
- Density: 1.2±0.1 g/cm3
- Melting Point: 77-79 ºC
- Boiling Point: 411.2±45.0 °C at 760 mmHg
- Flash Point: 173.5±26.1 °C
- Refractive Index: 1.594
- PSA: 26.30000
- LogP: 2.91960
- Solubility: Not determined
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
α,α-Diphenyl-γ-butyrolactone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
α,α-Diphenyl-γ-butyrolactone Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
α,α-Diphenyl-γ-butyrolactone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196486-100g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 100g |
$443 | 2021-08-05 | |
| TRC | A575558-50mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A575558-100mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A575558-500mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 500mg |
$ 115.00 | 2022-06-08 | ||
| Chemenu | CM196486-25g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 25g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11003476-100g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 100g |
$469 | 2024-07-19 | |
| Chemenu | CM196486-5g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 5g |
$302 | 2024-07-18 | |
| A2B Chem LLC | AB63593-1g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 98% | 1g |
$238.00 | 2024-04-19 | |
| A2B Chem LLC | AB63593-5g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 98% | 5g |
$751.00 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X139291A-250mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 0.97 | 250mg |
¥347.4 | 2024-07-24 |
α,α-Diphenyl-γ-butyrolactone Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Benzene ; 600 °C
Reference
Production Method 2
Reaction Conditions
Reference
- Palladium-catalyzed oxidative cyclization of 1,4- and 1,5-diols in 1,2-dichloroethane, Journal of Molecular Catalysis A: Chemical, 1998, 129(2-3), 135-139
Production Method 3
Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
- The oxidation of alcohols by modified oxochromium(VI)-amine reagents, Organic Reactions (Hoboken, 1998, 53,
Production Method 4
Reaction Conditions
Reference
- Control of product in the reaction of tributyltin ω-haloalkoxide (Bu3SnO(CH2)nX) with diphenylketene, Bulletin of the Chemical Society of Japan, 1986, 59(12), 4000-2
Production Method 5
Reaction Conditions
Reference
- Changing regioselectivity patterns in metal hydride reductions of unsymmetrically substituted cyclic anhydrides, Canadian Journal of Chemistry, 1983, 61(3), 439-41
Production Method 6
Reaction Conditions
Reference
- Synthesis of the new antidiarrheal drug-loperamide, Huadong Huagong Xueyuan Xuebao, 1981, (1), 143-6
Production Method 7
Reaction Conditions
Reference
- Factors influencing regioselectivity in lithium aluminum hydride reduction of unsymmetrical dicarboxylic acids, Journal of Organic Chemistry, 1979, 44(8), 1338-9
Production Method 8
Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Ethanol ; 2 h, 40 °C
Reference
- 1,3-Dichloro-5,5-dimethylhydantoin promoted esterification of carboxylic acids under mild conditions, Tetrahedron Letters, 2022, 112,
Production Method 9
Reaction Conditions
1.1 Reagents: Tetrapropylammonium hydroxide Solvents: Acetonitrile , Methyl ethyl ketone , Water ; 3 h, 25 °C
Reference
- A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones, Beilstein Journal of Organic Chemistry, 2021, 17, 2906-2914
Production Method 10
Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Tungsten hexachloride ; 26 h, rt
1.3 Solvents: Water ; 12 h, rt
1.2 Reagents: Tungsten hexachloride ; 26 h, rt
1.3 Solvents: Water ; 12 h, rt
Reference
- Decarbonylation of phenylacetic acids by high valent transition metal halides, Dalton Transactions, 2019, 48(17), 5725-5734
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt
Reference
- Synthesis of β,β-Disubstituted γ-Butyrolactones by Chemoselective Oxidation of 1,4-Diols and γ-Hydroxy Olefins with RuCl3/NaIO4, Synlett, 2015, 26(5), 661-665
Production Method 12
Reaction Conditions
Reference
- Synthesis of loperamide hydrochloride, Yiyao Gongye, 1987, 18(10), 442-4
Production Method 13
Reaction Conditions
Reference
- Reversal of regioselectivity in the reduction of gem-disubstituted cyclic carboxylic acid anhydrides, Journal of the Chemical Society, 1982, (8), 458-9
Production Method 14
Reaction Conditions
1.1 Catalysts: Acetonitrile
Reference
- Selective oxidations of alcohols by bromine in combination with nickel(II) benzoate, Synthetic Communications, 1980, 10(11), 881-8
α,α-Diphenyl-γ-butyrolactone Raw materials
- 2,2-Diphenylethenone
- 1,4-Butanediol, 2,2-diphenyl-
- 4-Bromo-2,2-diphenylbutyric acid
- 1,3-Dioxolane, 2-(diphenylmethylene)-
- 2,5-Furandione, dihydro-3,3-diphenyl-
- Stannane, tributyl(2-iodoethoxy)-
- Benzeneacetic acid, α-phenyl-α-2-propen-1-yl-, ethyl ester
α,α-Diphenyl-γ-butyrolactone Preparation Products
α,α-Diphenyl-γ-butyrolactone Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone
Order Number:A845374
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):249.0
Email:sales@amadischem.com
α,α-Diphenyl-γ-butyrolactone Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
956-89-8 (α,α-Diphenyl-γ-butyrolactone) Related Products
- 119-43-7(Ethyl 2-Phenylbutyrate)
- 76-67-5(Diethyl ethylphenylmalonate)
- 77-55-4(1-phenylcyclopentane-1-carboxylic acid)
- 83-13-6(Diethyl phenylmalonate)
- 1519-21-7(Benzeneacetic acid, a-ethyl-, 1,1'-anhydride)
- 51-55-8(Atropine)
- 62-90-8(Nandrolone phenylpropionate)
- 77-23-6(pentoxyverine)
- 1131-15-3(3-phenyloxolane-2,5-dione)
- 101278-21-1(Dihydro-3,4-diphenyl-2,5-furandione)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone
Purity:99%
Quantity:5g
Price ($):249.0